Methyl 15-acetoxyhexadecanoate Methyl 15-acetoxyhexadecanoate
Brand Name: Vulcanchem
CAS No.: 88167-68-4
VCID: VC19259266
InChI: InChI=1S/C19H36O4/c1-17(23-18(2)20)15-13-11-9-7-5-4-6-8-10-12-14-16-19(21)22-3/h17H,4-16H2,1-3H3
SMILES:
Molecular Formula: C19H36O4
Molecular Weight: 328.5 g/mol

Methyl 15-acetoxyhexadecanoate

CAS No.: 88167-68-4

Cat. No.: VC19259266

Molecular Formula: C19H36O4

Molecular Weight: 328.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 15-acetoxyhexadecanoate - 88167-68-4

Specification

CAS No. 88167-68-4
Molecular Formula C19H36O4
Molecular Weight 328.5 g/mol
IUPAC Name methyl 15-acetyloxyhexadecanoate
Standard InChI InChI=1S/C19H36O4/c1-17(23-18(2)20)15-13-11-9-7-5-4-6-8-10-12-14-16-19(21)22-3/h17H,4-16H2,1-3H3
Standard InChI Key PFJGFWWPKSZDFP-UHFFFAOYSA-N
Canonical SMILES CC(CCCCCCCCCCCCCC(=O)OC)OC(=O)C

Introduction

Chemical Structure and Nomenclature

Methyl 15-acetoxyhexadecanoate (IUPAC name: methyl 15-acetoxyhexadecanoate) derives from hexadecanoic acid (palmitic acid), where the hydroxyl hydrogen at the 15th carbon is replaced by an acetoxy group (-OAc), and the carboxylic acid group is esterified with methanol. Its molecular formula is inferred as C₁₉H₃₆O₅, calculated by adding the acetoxy moiety (C₂H₃O₂) to methyl hexadecanoate (C₁₇H₃₄O₂). Key structural features include:

  • Backbone: A 16-carbon chain with a methyl ester group at C1.

  • Branching: An acetoxy group at C15, introducing steric and electronic modifications.

  • Functional groups: Ester (COOCH₃) and acetoxy (OCOCH₃) groups, influencing reactivity and solubility.

Structural analogs, such as methyl 15-methylhexadecanoate (C₁₈H₃₆O₂) , exhibit similar branching but lack the oxygen-rich acetoxy group, highlighting the unique physicochemical profile of methyl 15-acetoxyhexadecanoate.

Synthesis and Catalytic Pathways

Esterification of 15-Acetoxyhexadecanoic Acid

The synthesis likely involves esterification of 15-acetoxyhexadecanoic acid with methanol under acidic or enzymatic catalysis. For example, the methoxycarbonylation of acetone with dimethyl carbonate (DMC) using MgO catalysts demonstrates the viability of base-catalyzed ester formation. Potassium-promoted MgO (1.97 mass % K) enhances yields in analogous reactions by facilitating Hα abstraction , a mechanism potentially applicable here.

Table 1: Comparative Synthesis Parameters for Analogous Esters

CompoundCatalystTemperature (°C)Yield (%)Reference
Methyl acetoacetateK/MgO (1.97% K)80–12068
Methyl 4-methoxyacetoacetateNaH, THF20–2575
Methyl 15-methylhexadecanoateNot reportedNot reportedNot reported

Transesterification Routes

Transesterification of higher esters (e.g., ethyl or glycerol esters) with methanol could also produce methyl 15-acetoxyhexadecanoate. This method, employed in biodiesel production, typically uses alkaline catalysts like NaOH or lipases.

Physicochemical Properties

Estimated Physical Properties

Based on analogs , methyl 15-acetoxyhexadecanoate is predicted to exhibit:

Table 2: Extrapolated Physical Properties

PropertyValue (Estimated)Basis for Estimation
Molecular Weight344.5 g/molC₁₉H₃₆O₅
Density0.89–0.92 g/cm³Methyl hexadecanoate analogs
Boiling Point360–380°CHigher than C₂₀ esters
Flash Point>160°CSimilar to branched esters
LogP6.5–7.2Increased hydrophobicity

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at ~1740 cm⁻¹ (ester C=O) and ~1240 cm⁻¹ (acetoxy C-O).

  • NMR: δ 2.3–2.5 ppm (ester carbonyl protons), δ 3.6 ppm (methoxy group), δ 2.0 ppm (acetoxy methyl).

Research Challenges and Future Directions

  • Synthetic Optimization: Scalable catalysis (e.g., K/MgO systems ) needs testing.

  • Bioactivity Screening: Comparative studies with methyl palmitate are critical.

  • Environmental Impact: Biodegradability assessments for industrial use.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator